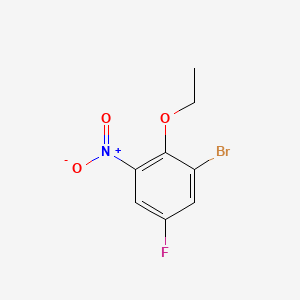

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZIUJOZYZKDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742882 | |

| Record name | 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-21-4 | |

| Record name | 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Bromo 2 Ethoxy 5 Fluoro 3 Nitrobenzene

Reactivity of the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the aromatic ring, playing a pivotal role in reduction reactions, bond formations, and as an activating group. acs.orgresearchgate.net

Reduction of the Nitro Group to Amine: Methodologies and Selectivity

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 4-bromo-2-ethoxy-5-fluoroaniline. This reaction is a cornerstone in the synthesis of various pharmaceutical and fine chemical products. acs.orgmasterorganicchemistry.com A common and effective method for this transformation is catalytic hydrogenation.

Methodologies:

A widely employed method involves the use of hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. acs.org This heterogeneous catalytic system is highly efficient for the reduction of aromatic nitro compounds. Other metals like platinum and nickel can also be utilized. unimi.ityoutube.com

Alternatively, transfer hydrogenation offers a milder approach. Reagents such as triethylsilane in the presence of a palladium catalyst can achieve the reduction of the nitro group. researchgate.net Metal-based reductions using metals like iron, tin, or zinc in acidic media are also classical methods for nitro group reduction, though they can be harsher and generate more waste. acs.orgyoutube.comnih.gov For enhanced chemoselectivity, especially in the presence of other reducible functional groups, specific reagents and conditions are employed. For instance, zinc dust in water with nanomicelles from surfactants like TPGS-750-M provides a green and mild protocol for reducing functionalized nitroarenes at room temperature. acs.org Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcohol or ethyl acetate (B1210297) is known for its high chemoselectivity in reducing nitro groups while leaving other sensitive functionalities like nitriles, esters, and halogens intact. stackexchange.com

Selectivity:

In a molecule with multiple reducible groups, achieving selective reduction of the nitro group is crucial. The choice of reducing agent and reaction conditions dictates the outcome. Catalytic hydrogenation with Pd/C is generally effective for nitro group reduction without affecting the C-Br or C-F bonds under controlled conditions. unimi.itacs.org The presence of the ethoxy and fluoro groups on the ring can influence the catalyst's activity and the reaction's selectivity, but typically, the nitro group is the most susceptible to reduction under these conditions. In cases of poly-nitroaromatics, the least sterically hindered nitro group is often preferentially reduced. acs.org Furthermore, a nitro group positioned ortho to an alkoxy group, as is the case in 1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene, can be preferentially reduced. acs.org

| Methodology | Reagents | Key Features | Selectivity Profile |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Highly efficient, common industrial method. acs.orgyoutube.com | Generally selective for the nitro group over halogens under controlled conditions. unimi.itacs.org |

| Transfer Hydrogenation | Triethylsilane, Pd catalyst | Milder reaction conditions. researchgate.net | Can offer high chemoselectivity. |

| Metal/Acid Reduction | Fe, Sn, or Zn in acid (e.g., HCl) | Classical method, can be harsh. acs.orgyoutube.comnih.gov | Less selective, may affect other functional groups. |

| Chemoselective Reduction | Zn dust/TPGS-750-M in H₂O or SnCl₂·2H₂O in organic solvent | Mild, environmentally friendly, and highly selective for the nitro group. acs.orgstackexchange.com | Tolerates a wide range of other reducible functional groups. stackexchange.com |

Applications of Nitro Group in C-C and C-Heteroatom Bond Formations

While the reduction to an amine is the most common transformation, the nitro group itself can participate directly in carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions, a field known as denitrative coupling. This approach offers a more atom- and step-economical route to functionalized arenes by avoiding the traditional reduction-diazotization-substitution sequence. bohrium.comnsmsi.iracs.org

Transition-metal catalysis, particularly with palladium, has enabled the use of nitroarenes as coupling partners. acs.org These reactions proceed through the oxidative addition of the Ar-NO₂ bond to the metal center. acs.org

Denitrative Suzuki-Miyaura Coupling: Palladium catalysts, such as those supported by ligands like BrettPhos, can facilitate the cross-coupling of nitroarenes with arylboronic acids to form biaryl compounds. acs.org

Denitrative Sonogashira Coupling: A palladium-catalyzed denitrative Sonogashira coupling between nitroarenes and terminal alkynes has been developed, providing a direct route to aryl alkynes. acs.org

Denitrative C-N and C-O Bond Formation: Palladium-catalyzed methods also allow for the coupling of nitroarenes with amines (Buchwald-Hartwig amination) and alcohols or phenols to form C-N and C-O bonds, respectively. acs.orgacs.org

For this compound, these denitrative coupling reactions would offer a direct pathway to introduce aryl, alkynyl, amino, or alkoxy groups at the position of the nitro group, while potentially leaving the bromo and fluoro substituents intact, offering an orthogonal reactivity pattern to the classical cross-coupling at the C-Br bond.

Role as an Activating or Leaving Group in Aromatic Transformations

The primary role of the nitro group in aromatic transformations of this molecule is as a powerful activating group for nucleophilic aromatic substitution (SNAr). researchgate.netlibretexts.org Positioned ortho and para to the halogen atoms, the nitro group strongly withdraws electron density from the aromatic ring, making the carbon atoms attached to the halogens highly electrophilic and susceptible to attack by nucleophiles. libretexts.org The stabilization of the negatively charged Meisenheimer intermediate through resonance involving the nitro group is a key factor in facilitating these reactions. libretexts.org

In some specific cases, particularly with highly activated systems and certain nucleophiles, the nitro group itself can act as a leaving group in SNAr reactions. nih.govnih.gov This reactivity is less common than halogen displacement but provides an alternative pathway for functionalization. The outcome of the reaction, i.e., whether a halogen or the nitro group is displaced, can be influenced by the nature of the nucleophile and the solvent. nih.govacs.org

Reactivity of Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring offers multiple sites for substitution and cross-coupling reactions. Their reactivity is significantly influenced by the activating effect of the ortho/para nitro group.

Nucleophilic Aromatic Substitution (SNAr) Involving Fluorine and Bromine

This compound is primed for nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. acs.org In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. Both fluorine and bromine can act as leaving groups.

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I. libretexts.org This is counterintuitive compared to SN2 reactions where iodide is the best leaving group. The reason for this trend in SNAr is that the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. wyzant.comstackexchange.commasterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. wyzant.comstackexchange.com

In this compound, the fluorine atom is para to the nitro group, while the bromine atom is ortho. Both positions are activated. However, the greater electronegativity of fluorine generally makes the C-F bond more prone to initial nucleophilic attack. Therefore, substitution of the fluorine atom is often favored in SNAr reactions on similar substrates. libretexts.orgnih.gov The bromine atom can also be displaced, particularly with softer nucleophiles or under specific reaction conditions. acs.org For instance, reactions with nucleophiles such as amines or thiols can lead to the substitution of the bromine atom. acs.org

| Halogen | Position Relative to NO₂ | Electronegativity | Reactivity in SNAr | Rationale |

|---|---|---|---|---|

| Fluorine | para | High | Often the preferred site of substitution. libretexts.orgnih.gov | Strong inductive effect polarizes the C-F bond, accelerating the rate-determining nucleophilic attack. wyzant.comstackexchange.com |

| Bromine | ortho | Moderate | Can be displaced, especially by soft nucleophiles. acs.org | Good leaving group ability, but the C-Br bond is less polarized than C-F. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Brominated Positions

The carbon-bromine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-F bond is generally much less reactive in these transformations, allowing for selective functionalization at the C-Br position.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). youtube.comlibretexts.orgnih.gov This is a highly versatile method for creating new C-C bonds and is widely used in the synthesis of biaryl compounds. For this compound, a Suzuki coupling would replace the bromine atom with an aryl or vinyl group. The strong electron-withdrawing nature of the nitro group can slow down the transmetalation step, sometimes requiring optimization of the palladium catalyst and base. acs.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nsmsi.ir This reaction would allow for the introduction of a vinyl group at the position of the bromine atom in the target molecule.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. bohrium.comacs.orgresearchgate.net It is an efficient method for synthesizing arylalkynes. Applying this to this compound would result in the formation of a C-C bond between the aromatic ring and the alkyne.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | C(sp²)-C(sp²) or C(sp²)-C(sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) acs.orglibretexts.org |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) nsmsi.ir |

| Sonogashira Coupling | Terminal alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base bohrium.comacs.org |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aromatic rings. In the case of this compound, the bromine atom is the most likely site for this transformation due to the relative bond strengths (C-Br < C-Cl < C-F). This reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium or t-butyllithium. tcnj.edu The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

The regioselectivity of the halogen-metal exchange is influenced by the electronic nature of the other substituents on the ring. The strongly electron-withdrawing nitro group at the meta position to the bromine will increase the acidity of the ortho protons, but the primary site of reaction with a strong base like butyllithium (B86547) is the halogen-metal exchange. The fluorine atom, also strongly electron-withdrawing, further activates the ring towards metallation. Research on substituted dihalobenzenes has shown that bromine atoms positioned ortho to a functional group are often preferentially exchanged. researchgate.net In this molecule, the ethoxy group at the ortho position can also influence the regioselectivity through a directing effect.

Upon successful formation of the lithiated intermediate, it can react with various electrophiles. For instance, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, and treatment with an alkyl halide could introduce an alkyl group. The stability of the aryllithium species is crucial, and the presence of the nitro group can sometimes lead to side reactions, necessitating careful control of the reaction conditions, particularly temperature. tcnj.edu

Reactivity of the Ethoxy Group

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org

In this specific molecule, the cleavage would result in the formation of a phenol (B47542) and an ethyl halide. The nucleophilic attack will occur at the less sterically hindered ethyl group (an SN2 mechanism), rather than the aromatic carbon, which is resistant to such substitutions. libretexts.org Therefore, the expected products of cleavage with HBr would be 1-bromo-5-fluoro-3-nitrophenol and ethyl bromide.

The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring makes the aryl-oxygen bond stronger and less susceptible to cleavage. Basic cleavage of aromatic ethers is also possible but typically requires very strong bases. numberanalytics.com

The ethoxy group is an activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com This is due to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. masterorganicchemistry.com This activating effect is in direct opposition to the deactivating effects of the nitro and fluoro substituents.

Interplay of Substituent Effects on Aromatic Reactivity

The chemical behavior of this compound is a direct consequence of the combined electronic and steric effects of its four distinct substituents.

The electronic effects of the substituents can be categorized into inductive and resonance effects, which can either be electron-donating or electron-withdrawing.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Br | Weakly deactivating | Weakly deactivating | Deactivating |

| -OCH₂CH₃ | Weakly deactivating | Strongly activating | Activating |

| -F | Strongly deactivating | Weakly activating | Deactivating |

| -NO₂ | Strongly deactivating | Strongly deactivating | Strongly deactivating |

The cumulative effect of these substituents makes the aromatic ring electron-deficient, which is a key factor in its reactivity. Computational studies on substituted nitrobenzenes have shown that the electronic properties are heavily influenced by the interplay between the nitro group and other substituents. nih.govacs.org

The spatial arrangement of the substituents plays a crucial role in determining the regioselectivity of reactions. The ethoxy group, being larger than the fluorine atom, will exert a greater steric hindrance on the adjacent positions.

In a hypothetical electrophilic aromatic substitution reaction, the directing effects of the substituents would be as follows:

Ethoxy group (-OCH₂CH₃): Ortho, para-director

Fluorine atom (-F): Ortho, para-director

Nitro group (-NO₂): Meta-director

Bromine atom (-Br): Ortho, para-director

The single available position on the ring (position 6) is ortho to the ethoxy group and the fluorine atom, and meta to the nitro group. While the ethoxy and fluoro groups would direct an incoming electrophile to this position, the strong deactivating nature of the ring makes such a reaction highly unlikely.

In nucleophilic aromatic substitution, the electron-withdrawing nitro and fluoro groups make the ring susceptible to attack. The positions ortho and para to the nitro group are the most activated. In this molecule, the bromine at position 1 and the fluorine at position 5 are potential leaving groups for such a reaction.

Combined Effects on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of this compound is intricately governed by the interplay of the four substituents on the benzene (B151609) ring. The bromo, ethoxy, fluoro, and nitro groups each exert distinct electronic and steric effects that collectively influence the rate and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions. The electronic effects are a combination of inductive effects (through sigma bonds) and resonance effects (through pi systems), while steric effects pertain to the spatial arrangement of the groups and their ability to hinder the approach of a reagent.

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. Therefore, electron-donating groups (EDGs) activate the ring, making it more reactive, while electron-withdrawing groups (EWGs) deactivate it. msu.edunih.govlibretexts.org The directing effect of a substituent determines the position of the incoming electrophile.

Conversely, in nucleophilic aromatic substitution (SNAr), the aromatic ring is the electrophile. Consequently, strong electron-withdrawing groups are necessary to activate the ring towards attack by a nucleophile. msu.edu

An analysis of the substituents on this compound reveals a complex pattern of directing influences:

-OCH₂CH₃ (Ethoxy): This is a strongly activating group due to its ability to donate electron density to the ring via a resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). It is an ortho, para-director. youtube.comlibretexts.org

-NO₂ (Nitro): This is a strongly deactivating group due to its potent electron-withdrawing inductive (-I) and resonance (-R) effects. It is a meta-director. msu.edulibretexts.org

-Br (Bromo) and -F (Fluoro): Halogens are deactivating groups because their strong electron-withdrawing inductive effect (-I) overcomes their weaker electron-donating resonance effect (+R). However, they are ortho, para-directors. youtube.comlibretexts.org

The combination of these groups on the benzene ring leads to competing and reinforcing directing effects, which ultimately determine the outcome of substitution reactions.

Electrophilic Aromatic Substitution

For an incoming electrophile, the positions on the ring are influenced by the existing substituents. The ethoxy group, being the most powerful activating group, will predominantly direct the substitution. numberanalytics.com It strongly activates the positions ortho and para to it. However, the position para to the ethoxy group is already occupied by the fluorine atom. The two ortho positions are C1 and C3, which are occupied by the bromo and nitro groups, respectively. Therefore, further electrophilic substitution on this ring is highly disfavored due to the deactivating nature of the nitro and halogen groups and the significant steric hindrance from the existing substituents.

The table below summarizes the directing effects of each substituent for electrophilic aromatic substitution. The positions are numbered according to standard IUPAC nomenclature for this compound.

| Substituent | Electronic Effect | Directing Influence | Favored Positions for Electrophilic Attack |

|---|---|---|---|

| -Br (at C1) | Deactivating (-I > +R) | ortho, para | C2, C6 (ortho); C4 (para) |

| -OCH₂CH₃ (at C2) | Activating (+R > -I) | ortho, para | C1, C3 (ortho); C5 (para) |

| -NO₂ (at C3) | Strongly Deactivating (-I, -R) | meta | C1, C5 (meta) |

| -F (at C5) | Deactivating (-I > +R) | ortho, para | C4, C6 (ortho); C2 (para) |

Considering the combined effects, the powerful activating and ortho, para-directing nature of the ethoxy group would suggest potential reactivity at positions 1, 3, and 5. However, these are all occupied. The remaining positions, C4 and C6, are sterically hindered and deactivated by the adjacent groups. The nitro group strongly deactivates the entire ring, making any electrophilic substitution challenging. libretexts.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is more likely for this compound due to the presence of the strongly electron-withdrawing nitro group, which activates the ring for nucleophilic attack. youtube.com The positions ortho and para to the nitro group are particularly activated. In this compound, these positions are C2, C4, and C6.

The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing groups. youtube.com A good leaving group is required for the substitution to be completed. Both bromine and fluorine can act as leaving groups in SNAr reactions.

The table below outlines the key factors influencing nucleophilic aromatic substitution on this molecule.

| Position of Attack | Activating/Deactivating Groups | Leaving Group | Plausibility of Reaction |

|---|---|---|---|

| C1 | Activated by ortho -NO₂ and para -F | -Br | Highly plausible. The C1 position is activated by the strong electron-withdrawing effects of the nitro group at the ortho position and the fluoro group at the para position. Bromide is a good leaving group. |

| C5 | Activated by ortho -NO₂ | -F | Plausible. The C5 position is activated by the ortho nitro group. However, fluoride (B91410) is generally a poorer leaving group than bromide in SNAr, although its high electronegativity strongly activates the position for initial nucleophilic attack. |

Computational modeling, such as Density Functional Theory (DFT), can be used to map the electrostatic potential surface of the molecule and identify the most electron-deficient sites, which are the most susceptible to nucleophilic attack. For this compound, such calculations would likely confirm that the C1 position, bearing the bromine atom, is the most electrophilic carbon due to the combined electron-withdrawing effects of the adjacent nitro group and the para-positioned fluoro group. Therefore, the bromine atom is the most probable site for substitution by nucleophiles such as amines or thiols.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the interactions of the molecule with electromagnetic radiation, various spectroscopic methods can reveal detailed information about its electronic structure, functional groups, and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of data on the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. The aromatic region of the spectrum for this compound is expected to show two distinct signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as doublets, with their splitting patterns influenced by coupling to the adjacent fluorine atom (H-F coupling) and to each other (H-H coupling). The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons (split by the adjacent methyl protons) and a triplet for the methyl (-CH₃) protons (split by the adjacent methylene protons).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule (six aromatic and two in the ethoxy group). The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Bromo, ethoxy, fluoro, and nitro groups). The carbon directly bonded to the fluorine atom would appear as a doublet due to one-bond C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential technique. It provides a direct probe for the fluorine environment. The spectrum is expected to show a single signal, likely a doublet of doublets, due to coupling with the two neighboring aromatic protons.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethoxy group, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, aiding in the definitive assignment of the ¹H and ¹³C signals.

While specific, publicly available spectra for this compound are limited, data from analogous compounds, such as 1-bromo-4-fluoro-2-nitrobenzene, provide insight into the expected spectral patterns. chemicalbook.comchemicalbook.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~7.5 - 8.0 | dd | J(H,F), J(H,H) | Aromatic CH |

| ¹H | ~7.2 - 7.6 | dd | J(H,F), J(H,H) | Aromatic CH |

| ¹H | ~4.2 | q | J(H,H) | -OCH₂CH₃ |

| ¹H | ~1.4 | t | J(H,H) | -OCH₂CH₃ |

| ¹³C | ~150 - 160 (d) | d | J(C,F) | C-F |

| ¹³C | ~145 - 155 | s | - | C-NO₂ |

| ¹³C | ~110 - 140 | d | J(C,F), J(C,H) | Aromatic CH |

| ¹³C | ~105 - 115 | s | - | C-Br |

| ¹³C | ~110 - 150 | s | - | C-O |

| ¹³C | ~65 - 75 | t | J(C,H) | -OCH₂CH₃ |

| ¹³C | ~14 - 16 | q | J(C,H) | -OCH₂CH₃ |

| ¹⁹F | ~(-100) - (-120) | dd | J(F,H), J(F,H) | Ar-F |

Note: This table represents predicted values based on standard substituent effects and data from similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the ethoxy group's aryl-alkyl ether linkage would appear in the 1200-1275 cm⁻¹ region. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations are found in the fingerprint region, typically around 1000-1400 cm⁻¹ and 500-650 cm⁻¹ respectively. rsc.orgchemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The highly polarizable nitro group often gives a strong Raman signal. Symmetrical vibrations and bonds involving heavier atoms (like C-Br) can also be more prominent in Raman spectra compared to IR.

Table 2: Key IR Absorption Bands for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H (ethoxy) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aryl-Alkyl Ether (C-O) | Stretching | 1200 - 1275 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 650 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrobenzene (B124822) chromophore in this compound results in characteristic absorptions in the UV region. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system and a weaker n → π* transition associated with the nitro group. The exact position and intensity of these absorption maxima (λ_max) are influenced by the combination of all substituents on the benzene ring.

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Molecular Ion Peak: The molecular weight of this compound is 264.05 g/mol . moldb.comchemscene.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₇BrFNO₃). Due to the presence of bromine, the molecular ion peak would appear as a characteristic pair of signals (M and M+2) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), or an ethylene (B1197577) molecule from the ethoxy chain. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound's purity and obtain its mass spectrum simultaneously. moldb.com

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be grown into suitable single crystals, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and torsion angles. It would also reveal details about intermolecular interactions, such as π-stacking or halogen bonding, which govern the crystal packing. While this is a powerful method for resolving any structural ambiguities, there is currently no publicly available single-crystal X-ray structure for this compound.

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A sample is analyzed using a suitable stationary phase (e.g., C18) and mobile phase, and the purity is calculated based on the relative area of the main peak in the chromatogram. A purity level of 98% or higher is common for commercial research chemicals. moldb.com

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC is another effective technique for purity assessment. It separates components of a mixture based on their boiling points and interactions with the column's stationary phase.

Preparative Chromatography: For purification, preparative HPLC or flash column chromatography are standard laboratory techniques used to isolate the desired compound from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. Due to the compound's aromatic nature and the presence of a nitro group, which acts as a chromophore, UV detection is a highly effective and common method. cdc.gov Reversed-phase HPLC is typically the method of choice for non-polar to moderately polar compounds like this. sielc.com

A standard approach would involve a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer to ensure consistent ionization and peak shape. The selection of the mobile phase composition is critical for achieving optimal separation from impurities and starting materials.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~7.5 min |

This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for quantitative analysis in a quality control setting.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) is an invaluable tool for the analysis of its more volatile derivatives or for assessing the presence of volatile impurities. taylorfrancis.com For instance, during its synthesis, volatile starting materials or by-products may be present and can be monitored by GC. The compound's halogenation makes it particularly amenable to detection by an Electron Capture Detector (ECD), which is highly sensitive to electronegative functional groups like halogens and nitro groups. epa.gov

A typical GC analysis would employ a capillary column with a non-polar or mid-polarity stationary phase. The choice of column and temperature programming allows for the effective separation of various volatile components in a sample.

Representative GC Method Parameters:

| Parameter | Value |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector | Electron Capture Detector (ECD) at 300 °C |

| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (1:50) |

This GC method would be crucial for monitoring the purity of starting materials and detecting any residual volatile impurities in the final product.

Advanced Separation Methodologies for Isomers and Related Compounds

The synthesis of this compound can potentially lead to the formation of various structural isomers, such as those with different substitution patterns on the benzene ring. The separation of these closely related compounds often requires more advanced chromatographic techniques than standard HPLC or GC.

Chiral Separation: If a chiral center is introduced into the molecule during subsequent synthetic steps, the resolution of the resulting enantiomers is critical, particularly in pharmaceutical applications. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common technique for this purpose. Polysaccharide-based CSPs are widely used for their broad applicability in separating a diverse range of chiral compounds. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Multi-dimensional Chromatography: For complex mixtures containing multiple isomers and impurities, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) can provide exceptional resolving power. This technique separates the sample on two different columns with orthogonal separation mechanisms, resulting in a highly detailed two-dimensional chromatogram that can resolve co-eluting peaks from a one-dimensional separation.

These advanced methodologies are indispensable for the comprehensive characterization of this compound and its derivatives, ensuring the purity and quality required for its intended applications.

Theoretical and Computational Chemistry Studies of 1 Bromo 2 Ethoxy 5 Fluoro 3 Nitrobenzene

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org Methods such as B3LYP and PBE0, often paired with basis sets like 6-311+G(d,p) or cc-pVTZ, are commonly employed for calculations on substituted benzene (B151609) derivatives. nih.govrsc.orgresearchgate.net

Computational studies on similar substituted phenols and anisoles have shown that the orientation of such groups is critical. aip.org It is anticipated that the ethoxy group in 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene would preferentially adopt a planar conformation where the C-O-C bond lies in the plane of the aromatic ring to maximize π-conjugation, though steric hindrance from the adjacent bromine and nitro groups could force it into a non-planar arrangement. A full conformational analysis would involve rotating the dihedral angles of the ethoxy group to identify the global energy minimum structure.

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. rsc.org

For aromatic compounds, substituents dramatically influence the frontier orbitals. researchgate.net

Electron-donating groups , like the ethoxy group, raise the energy of the HOMO.

Electron-withdrawing groups , such as the nitro group, significantly lower the energy of the LUMO. researchgate.net

In this compound, the strong electron-withdrawing nitro group is expected to dominate the electronic structure, leading to a low-lying LUMO localized primarily on the nitrobenzene (B124822) fragment. researchgate.net The electron-donating ethoxy group, along with the halogens, will modulate the HOMO energy level. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations for para-substituted nitrobenzenes and anilines have quantified these effects. researchgate.net

Table 1: Predicted Frontier Orbital Energies for Substituted Benzenes Note: This table presents typical calculated values for monosubstituted benzenes to illustrate substituent effects. The values for the title compound would result from the combined influence of all four groups.

| Compound | Substituent Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

| Anisole (Methoxybenzene) | Donating (-OCH₃) | -5.5 | -0.6 | 4.9 |

| Nitrobenzene | Withdrawing (-NO₂) | -7.9 | -3.0 | 4.9 |

| Fluorobenzene | Withdrawing (Inductive) | -6.5 | -0.9 | 5.6 |

| Bromobenzene | Withdrawing (Inductive) | -6.4 | -0.9 | 5.5 |

Data based on trends reported in computational studies of substituted benzenes. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. youtube.com It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. MEP maps display regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue). researchgate.net

For this compound, the MEP map would be expected to show:

Intense negative potential (red) around the oxygen atoms of the nitro group and the oxygen of the ethoxy group. These are sites susceptible to electrophilic attack.

Intense positive potential (blue) near the nitrogen atom of the nitro group and potentially on the hydrogen atoms of the ethoxy group.

The bromine atom often exhibits a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making it a potential site for halogen bonding interactions. researchgate.net

The electron-withdrawing nature of the nitro and fluoro groups would reduce the electron density of the aromatic ring, making it less red than unsubstituted benzene.

This charge distribution map is critical for understanding intermolecular interactions and predicting sites for chemical reactions.

Analysis of Substituent Effects on Aromaticity and Reactivity

The four distinct substituents on the benzene ring collectively determine its aromatic character and its reactivity towards attacking reagents.

Aromaticity is a fundamental concept that describes the unique stability and reactivity of cyclic, planar, conjugated systems. It can be quantified using various computational indices. rsc.org

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system (like benzene), while values closer to 0 indicate a non-aromatic, Kekulé-like structure. nih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic index calculates the shielding at the center of the ring. Large negative values are indicative of high aromaticity.

Aromaticity Index Based on Interaction Coordinates (AIBIC): This index is derived from the molecular force field and quantifies the effect of substituents on the aromaticity of the benzene ring. nih.govaip.org

Substituents invariably affect the aromaticity of the benzene ring. Strongly electron-withdrawing groups like -NO₂ or electron-donating groups can distort the electron distribution, leading to a decrease in the aromaticity as measured by these indices. nih.govmdpi.com Studies on disubstituted benzenes show that the effects of substituents can often be treated as additive. aip.org For this compound, the combined push-pull nature of the ethoxy and nitro groups, along with the inductive effects of the halogens, would likely lead to a measurable reduction in its HOMA value compared to unsubstituted benzene.

Table 2: Typical HOMA Values for Substituted Benzene Derivatives

| Compound Type | HOMA Index Range | Aromatic Character |

| Benzene | ~1.00 | Fully Aromatic |

| Monosubstituted Benzenes (e.g., Nitro, Hydroxy) | 0.95 - 0.99 | Highly Aromatic |

| Disubstituted Benzenes (e.g., Dinitro, Dihydroxy) | 0.85 - 0.98 | Aromatic to Slightly Decreased Aromaticity |

Data derived from analysis of the Cambridge Structural Database. nih.gov

While the title compound is already polysubstituted, analyzing the directing effects of the existing groups is crucial for predicting the outcome of any further substitution reactions. In electrophilic aromatic substitution, substituents guide incoming electrophiles to specific positions on the ring. fiveable.me

The directing effects are a combination of inductive and resonance effects: libretexts.orgmsu.edu

-NO₂ (Nitro): A powerful deactivating group that withdraws electron density through both induction and resonance. It is a meta-director.

-OCH₂CH₃ (Ethoxy): A powerful activating group that donates electron density through resonance, overriding its inductive withdrawal. It is an ortho-para-director.

-F, -Br (Fluoro, Bromo): These are deactivating groups due to their strong inductive electron withdrawal but are ortho-para-directors because of their ability to donate electron density through resonance. libretexts.org

In this compound, the positions are:

C1: Bromo

C2: Ethoxy

C3: Nitro

C4: Hydrogen

C5: Fluoro

C6: Hydrogen

The most powerful activating group, the ethoxy group at C2, will most strongly direct an incoming electrophile to its ortho (C3, already occupied) and para (C6) positions. The halogen substituents at C1 and C5 would also direct to their ortho and para positions. The C4 and C6 positions are the only ones available for substitution. The C6 position is para to the strongly activating ethoxy group and ortho to the bromo group. The C4 position is para to the bromo group and meta to both the ethoxy and nitro groups. Computational models, by calculating the energies of the intermediate carbocations (sigma complexes) for attack at C4 and C6, would predict that substitution is most likely to occur at the C6 position , which is activated by the powerful ethoxy group.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetics of reactants, products, and the transition states that connect them. For a molecule like this compound, several key reactions are of interest, primarily nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr):

The benzene ring in this compound is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. The bromine and fluorine atoms are potential leaving groups. Density Functional Theory (DFT) calculations are a common method to study these reactions. Such calculations would typically involve:

Modeling Reactants and Products: The geometries of the starting material, the nucleophile (e.g., an amine or thiol), and the final substituted product would be optimized to find their lowest energy conformations.

Locating the Transition State: The transition state for the SNAr reaction, which is a high-energy intermediate known as the Meisenheimer complex, would be located on the potential energy surface. The structure of this complex and its energy barrier determine the reaction rate.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the reactants and products.

For this compound, computational studies would likely show that the bromine atom is the more probable leaving group compared to fluorine, due to the weaker carbon-bromine bond. The presence of the ethoxy group ortho to the bromine and the nitro group meta to it would sterically and electronically influence the approach of the nucleophile and the stability of the Meisenheimer complex.

Reduction of the Nitro Group:

The reduction of the nitro group to an amine is a fundamental transformation. Computational studies on similar halogenated nitroaromatics have provided detailed mechanistic insights. acs.orgresearchgate.net The process is complex and can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. mdpi.comorientjchem.org

Theoretical investigations into the reduction of this compound would likely employ methods like DFT to map out the potential energy surface of the hydrogenation process. These studies could:

Evaluate Reaction Energetics: Calculate the energy changes for each step of the reduction, from the nitro group to the final amine.

Investigate Catalyst Interactions: Model the adsorption of the molecule onto a catalyst surface (e.g., Palladium or Platinum) and how this interaction facilitates the hydrogen transfer. The calculations can reveal the preferred orientation of the molecule on the catalyst surface. orientjchem.org

Predict Selectivity: In halogenated nitroaromatics, a key challenge is the selective reduction of the nitro group without causing dehalogenation (loss of bromine or fluorine). acs.orgresearchgate.net Computational models can help predict the conditions (catalyst, solvent, temperature) that would favor the desired selective reduction by comparing the activation barriers for nitro reduction versus dehalogenation.

| Reaction Type | Computational Method | Key Insights |

| Nucleophilic Aromatic Substitution | Density Functional Theory (DFT) | Identification of Meisenheimer complex, determination of activation energy, prediction of leaving group preference (Br vs. F). |

| Nitro Group Reduction | DFT, Molecular Dynamics (MD) | Mapping of multi-step reaction pathway, modeling of catalyst-substrate interaction, prediction of selectivity (nitro reduction vs. dehalogenation). |

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies for this compound are not found, this computational technique could provide valuable insights into its behavior in different environments. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior.

For this compound, MD simulations could be employed to study:

Solvation Effects: How the molecule interacts with different solvents. This is crucial for understanding its solubility and reactivity in solution. Simulations could reveal the structure of the solvent shell around the molecule and the strength of intermolecular interactions.

Interactions with Biomolecules: If this compound were to be investigated for potential biological activity, MD simulations could be used to model its interaction with a target protein or enzyme. These simulations can help predict binding modes and estimate binding affinities, guiding the design of more potent analogs.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Aromatic Systems

Cheminformatics and QSPR are fields that use computational methods to correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov While no specific QSPR model for this compound exists, the principles of QSPR are broadly applicable to aromatic systems. rsc.orgacs.orgresearchgate.netacs.orgnih.gov

A QSPR study for a series of compounds including this compound would typically involve:

Data Collection: Gathering experimental data for a specific property (e.g., solubility, boiling point, toxicity) for a set of structurally related aromatic compounds.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the calculated descriptors to the experimental property. rsc.orgresearchgate.net

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process.

For this compound, a QSPR model could be developed to predict properties like its n-octanol/water partition coefficient (logP), a key parameter in drug design, or its adsorption behavior on different materials. rsc.orgresearchgate.net The descriptors in such a model would likely capture the contributions of the different functional groups: the hydrophobicity of the ethoxy and bromo groups, the polarity of the nitro group, and the electronic influence of the fluorine atom.

| Descriptor Type | Examples | Property Influenced |

| Topological | Molecular connectivity indices, Wiener index | Boiling point, viscosity |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, UV-Vis absorption |

| Quantum Chemical | Atomic charges, electrostatic potential | Intermolecular interactions, binding affinity |

| 3D Descriptors | Molecular surface area, volume | Solubility, transport properties |

Advanced Synthetic Applications and Derivatives of 1 Bromo 2 Ethoxy 5 Fluoro 3 Nitrobenzene

Strategic Use as a Versatile Building Block in Complex Organic Synthesis

The utility of 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene as a foundational element in multi-step organic synthesis is primarily due to the distinct reactivity of its functional groups. The bromine atom, in particular, is a key handle for introducing molecular complexity through various cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Key transformations leveraging the bromo group include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. nih.govmdpi.com This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and other biologically active molecules. mdpi.com The reaction is known for its tolerance of a wide range of functional groups, making it suitable for use with a multifunctional compound like this compound. mdpi.com

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. acs.org This reaction is a powerful tool for synthesizing arylamines, which are prevalent in many drug candidates and functional materials. The reaction can be highly selective for the carbon-iodine bond over carbon-bromine or carbon-chlorine bonds, a principle that can be applied in syntheses involving multi-halogenated intermediates. acs.org

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles, such as amines and thiols. This reactivity is enhanced by the presence of the electron-withdrawing nitro group on the same aromatic ring.

Furthermore, the nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst. This transformation opens up another avenue for derivatization, as the resulting aniline (B41778) can undergo a host of reactions, including diazotization, acylation, and further coupling reactions. The ethoxy group, while generally more stable, can be oxidized to a carboxylic acid under strong oxidizing conditions, providing yet another site for modification.

The strategic and sequential manipulation of these functional groups allows chemists to build up complex molecular frameworks from the relatively simple starting material of this compound.

Development of Novel Aromatic Scaffolds and Chemical Libraries

The concept of a molecular scaffold is central to modern drug discovery and medicinal chemistry, providing a core structure from which a multitude of derivatives can be synthesized to explore structure-activity relationships. This compound is an ideal starting point for the development of novel aromatic scaffolds and the generation of chemical libraries due to its multiple points of diversification.

By employing combinatorial chemistry approaches, the different reactive sites on the this compound scaffold can be independently addressed. For instance, a library of compounds can be generated by first performing a Suzuki coupling at the bromine position with a diverse set of boronic acids. Subsequently, the nitro group can be reduced to an amine and then reacted with a variety of acylating or sulfonating agents. This two-dimensional variation can rapidly produce a large number of unique compounds.

The development of such libraries is crucial for screening against biological targets to identify new lead compounds in drug discovery programs. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. tcichemicals.com

Role in Material Science Precursor Synthesis (e.g., polymers, specialty chemicals)

The unique electronic and physical properties imparted by the fluorine and nitro substituents make this compound a person of interest as a precursor for specialty chemicals and advanced materials. biointerfaceresearch.com Fluorinated organic compounds are of significant interest in material science, particularly in the development of liquid crystals and polymers with specific properties.

Liquid Crystals: The synthesis of liquid crystals often involves the use of aromatic cores, and the incorporation of fluorine atoms can have a profound effect on the mesomorphic (liquid crystalline) behavior. biointerfaceresearch.combeilstein-journals.org Lateral fluoro-substituents on an aromatic ring can influence the transition temperatures and the dielectric anisotropy of the resulting liquid crystal. biointerfaceresearch.com While direct synthesis of liquid crystals from this compound is not explicitly detailed in the provided search results, its fluorinated aromatic structure makes it a plausible precursor for such materials. biointerfaceresearch.combeilstein-journals.org

Specialty Chemicals: As an intermediate, this compound can be used in the synthesis of a variety of specialty chemicals. For instance, its derivatives could find applications in the agrochemical industry, where fluorinated and nitrated aromatic compounds are common components of pesticides and herbicides. tcichemicals.com

Exploration of Structure-Reactivity Relationships in Derivatives

Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The fluorine atom also exerts an electron-withdrawing inductive effect, while the ethoxy group is an electron-donating group through resonance. The combination of these electronic effects influences the regioselectivity and rate of reactions on the aromatic ring.

Steric Effects: The ethoxy group is bulkier than the fluorine or nitro groups and can exert steric hindrance, potentially directing incoming reagents to less hindered positions on the ring or in its derivatives.

Reactivity of the Bromine Atom: The bromine atom's susceptibility to be used in cross-coupling reactions is a key feature. The efficiency of these reactions can be influenced by the electronic nature of the other substituents on the ring.

Post-Coupling Transformations: After a coupling reaction at the bromine position, the remaining functional groups (nitro, fluoro, ethoxy) can be further modified, and their reactivity will be influenced by the newly introduced group. For example, the reduction of the nitro group to an amine introduces a strong electron-donating group, which will significantly alter the electronic properties and subsequent reactivity of the aromatic ring.

By systematically modifying the structure of this compound and its derivatives and studying the outcomes of various reactions, a deeper understanding of their structure-reactivity relationships can be achieved. This knowledge is invaluable for the rational design of synthetic routes to complex target molecules.

Future Research Directions and Unexplored Chemical Space

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for producing polysubstituted benzenes often rely on harsh reagents and produce significant waste. nih.govscranton.edu The development of greener synthetic protocols is a critical area of future research.

Conventional nitration using mixtures of nitric and sulfuric acid is highly corrosive and generates substantial acidic waste. nih.govresearchgate.net Future research is focused on developing more environmentally benign alternatives.

Photochemical Nitration: The use of light to initiate nitration reactions represents a promising green approach. researchgate.net Photonitration can be triggered by the photolysis of nitrate (B79036) or nitrite (B80452) ions in aqueous solutions, generating various nitrating species like •NO₂, HNO₂, and HOONO. nih.gov The reactivity and dominant nitration pathway can depend heavily on factors like pH and the electronic nature of the aromatic substrate. nih.gov

Alternative Nitrating Systems: Research into safer nitrating reagents is expanding. Systems using calcium nitrate (Ca(NO₃)₂) in acetic acid, often accelerated by microwave irradiation, provide an efficient and less hazardous alternative to strong mixed acids for nitrating phenolic compounds. gordon.edu Other methods employ reagents like tert-butyl nitrite with a cobalt catalyst. sci-hub.se

Greener Halogenation: For halogenation, moving away from bulk elemental halogens and harsh Lewis acids is a key goal. Catalytic systems using N-halosuccinimides (NCS, NBS, NIS) as the halogen source offer a more selective and controlled method for halogenating aromatic and heteroaromatic compounds. nih.gov

| Reaction | Traditional Method | Green Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Nitration | Concentrated HNO₃/H₂SO₄ researchgate.netyoutube.com | Ca(NO₃)₂/Acetic Acid + Microwave gordon.edu or Photonitration nih.gov | Reduced corrosivity, less acidic waste, milder conditions. |

| Halogenation | Br₂ or Cl₂ with FeBr₃/AlCl₃ catalyst msu.edu | N-Halosuccinimide (NBS/NCS) with aniline (B41778) catalyst nih.gov | Higher selectivity, catalytic process, avoids strong Lewis acids. |

Achieving high regioselectivity in the functionalization of a pre-substituted ring is a significant challenge. acs.org Catalysis is central to overcoming this and enabling reactions under milder conditions.

Solid Acid Catalysts: Zeolites, such as Hβ or HY, have demonstrated effectiveness as solid, reusable catalysts for the nitration of halogenobenzenes. rsc.orgresearchgate.net When used with nitrogen dioxide and oxygen, these systems can provide high yields and significant para-selectivity, minimizing the production of liquid waste. rsc.orgresearchgate.net

Photocatalysis: The use of photocatalysts, such as Ru(bpy)₃₂, has enabled novel transformations like the site-selective ipso-nitration of aryl germanes at room temperature using blue light. nih.gov This approach offers exceptional selectivity, allowing a nitro group to replace a germane (B1219785) functionality while leaving other groups like boronic esters and halogens untouched. nih.gov

Enzymatic Catalysis: Biocatalysis presents an environmentally friendly frontier for aromatic nitration. nih.govacs.org Enzymes like horseradish peroxidase (HRP) can catalyze nitration under mild conditions (ambient temperature, neutral pH), offering a green alternative to traditional chemical methods. nih.gov Such enzymatic methods have been shown to favor nitration at the ortho and para positions of activating groups like -OH or -NH₂. nih.gov

Investigation of Non-Conventional Reactivity Patterns

The combination of substituents on 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene allows for reactivity beyond standard electrophilic aromatic substitution (SEAr).

Ipso-Substitution: While SEAr typically involves the replacement of a hydrogen atom, future research could explore ipso-substitution, where an existing substituent is replaced. Photocatalytic methods have proven effective for the ipso-nitration of aryl germanes and boronic acids, suggesting that the bromine or other groups on the target molecule could potentially be replaced under specific catalytic conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the ring for nucleophilic attack. scranton.edu This makes the bromine atom a viable leaving group for SNAr reactions, allowing for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides). The intermediate in this reaction is a resonance-stabilized anion known as a Meisenheimer complex. scranton.edunih.gov

Photochemically-Induced Transformations: Nitroaromatic compounds are known to undergo various photochemical reactions upon UV irradiation. nih.govacs.org These can involve excited-state intramolecular hydrogen transfer (ESIHT) or lead to the formation of transient species like aci-nitro anions, which can drive further reactions. acs.org Exploring the photochemistry of this compound could reveal novel reaction pathways for derivatization or degradation.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates that are invisible to standard analytical techniques. researchgate.net Advanced spectroscopic methods are crucial for detecting and characterizing these fleeting species, thereby providing deep mechanistic insight.

Transient Absorption Spectroscopy (TAS): TAS is a powerful pump-probe technique for studying the dynamics of excited states and reaction intermediates on timescales from femtoseconds to microseconds. edinst.comnumberanalytics.com By exciting the molecule with a short laser pulse (pump) and measuring the absorption of a subsequent pulse (probe), one can track the formation and decay of transient species. edinst.com This technique has been used extensively to study the photochemistry of nitroaromatic compounds, identifying excited-state absorption profiles and the kinetics of processes like intersystem crossing and the formation of aci-nitro intermediates. acs.orgacs.org Applying TAS to this compound could elucidate its photo-induced reaction pathways.

Characterization of Reaction Intermediates: The intermediates of aromatic substitution reactions, such as the positively charged cyclohexadienyl cation (arenium ion or σ-complex) in SEAr, are central to the reaction mechanism. msu.edubyjus.com While often transient, certain stable σ-complexes have been successfully characterized by NMR spectroscopy, providing direct evidence for the mechanistic pathway. rsc.org Future studies could aim to trap and characterize the σ- or Meisenheimer complexes formed from this compound to understand the influence of its unique substitution pattern on intermediate stability.

Deeper Computational Exploration of Multi-Substituent Effects and Reaction Dynamics

Computational chemistry provides a powerful lens for understanding how the combination of different functional groups influences the properties and reactivity of an aromatic ring.

Density Functional Theory (DFT): DFT studies are widely used to investigate the effect of substituents on aromatic systems. nih.govusu.edu For a molecule like this compound, DFT can calculate how the interplay between the electron-donating ethoxy group and the electron-withdrawing nitro, bromo, and fluoro groups affects the electron distribution, stability, and reactivity of the ring. nih.govnih.gov

Aromaticity and Reactivity Descriptors: Computational methods can quantify the effects of substituents on aromaticity using descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shifts (NICS), and the Electron Localization Function (ELF). nih.govresearchgate.net These tools can reveal how the four different substituents collectively perturb the π-electron delocalization of the benzene (B151609) core. Such studies have shown that the presence of a p-orbital on the substituent that can interact with the ring's π-system is a primary factor in altering its aromatic character. nih.govresearchgate.net

Modeling Reaction Pathways: Quantum chemical methods can be used to model the entire energy profile of a reaction, including the structures and energies of reactants, transition states, and intermediates. usu.edu This allows for a detailed understanding of reaction barriers and thermodynamics, explaining observed regioselectivity and reactivity. For this molecule, computational modeling could predict the most likely sites for further electrophilic or nucleophilic attack and rationalize the directing effects of the existing group combination. libretexts.org

| Descriptor | Abbreviation | Information Provided | Reference |

|---|---|---|---|

| Harmonic Oscillator Model of Aromaticity | HOMA | Quantifies aromaticity based on bond length variation. A value of 1 indicates a fully aromatic system. | nih.govresearchgate.net |

| Nucleus-Independent Chemical Shift | NICS | Measures magnetic shielding at the center of the ring to gauge aromatic (negative values) or anti-aromatic (positive values) character. | nih.govresearchgate.net |

| Electron Localization Function | ELF | Analyzes electron pairing to map regions of electron delocalization within the π-system. | nih.govresearchgate.net |

| Substituent Effect Stabilization Energy | SESE | Calculates the energetic stabilization provided by a substituent to the aromatic ring. | nih.gov |

Expanding the Scope of Derivatization for Novel Chemical Functionality

This compound is a versatile chemical intermediate, and each of its functional groups offers a potential site for modification to create novel molecules.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various methods, such as catalytic hydrogenation or treatment with metals like iron or tin in acid. nih.gov This transformation is fundamental, as it converts an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho/para-directing group, completely altering the ring's reactivity for subsequent substitutions. The resulting aniline derivative is a key precursor for dyes, pharmaceuticals, and polymers.

Modification via the Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. It can also be replaced via nucleophilic aromatic substitution as previously discussed.

C-H Functionalization: While the existing groups provide many reaction sites, direct C-H functionalization of the one remaining hydrogen atom on the ring represents an atom-economical approach to further substitution. Developing catalytic systems that can selectively activate this specific C-H bond in the presence of four other substituents would be a significant synthetic achievement. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of this compound are prime candidates for adaptation to continuous flow chemistry and automated synthesis platforms. These modern techniques offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and potential for high-throughput screening of derivatives. ewadirect.comacs.org

Flow Chemistry:

Nitration reactions, a key step in the synthesis of this compound's precursors, are often highly exothermic and can pose safety risks in large-scale batch production. ewadirect.com Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat dissipation and precise temperature control. ewadirect.comacs.org The synthesis of related nitroaromatic compounds has been successfully demonstrated in flow systems, achieving high conversion rates and improved safety profiles. ewadirect.comrsc.org Future research could focus on developing a continuous flow process for the nitration of 4-bromo-1-ethoxy-2-fluorobenzene (B50460) or a related precursor, potentially leading to a safer and more efficient manufacturing process.

Furthermore, subsequent transformations of the this compound core, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions at the bromine position, could be seamlessly integrated into a multi-step flow sequence. rsc.org This approach allows for the generation of intermediates that are immediately used in the next step, avoiding time-consuming isolation and purification procedures. rsc.org

Potential Advantages of Flow Synthesis for this compound Derivatives:

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | High risk with exothermic nitration steps. | Significantly improved due to superior heat and mass transfer. ewadirect.com |

| Reaction Time | Can be lengthy, often requiring hours for completion. chemicalbook.com | Reduced to minutes or even seconds due to efficient mixing and higher temperatures. acs.org |

| Scalability | Scaling up can be challenging and dangerous. | Easily scalable by running the system for longer periods ("numbering-up"). |

| Process Control | Difficult to precisely control temperature and mixing. | Precise, automated control over reaction parameters. rsc.org |

| Impurity Profile | Can lead to the formation of undesirable byproducts. | Often results in higher selectivity and purity. ewadirect.com |

Automated Synthesis Platforms:

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, could dramatically accelerate the exploration of the chemical space around this scaffold. sigmaaldrich.comyoutube.comresearchgate.net Systems like the Synple automated synthesizer or SRI's SynFini™ platform use pre-packaged reagents and standardized protocols to perform a wide range of reactions, such as Suzuki couplings, amide formations, and reductive aminations, with minimal human intervention. sigmaaldrich.comyoutube.com

By utilizing this compound as a starting material, researchers could program an automated system to generate a library of derivatives by reacting it with a diverse set of building blocks. acs.org This high-throughput approach would be invaluable for medicinal chemistry programs aimed at developing structure-activity relationships (SAR) for new therapeutic agents.

Stereoselective Synthesis Leveraging Aromatic Chirality (if applicable to advanced derivatives)

While this compound itself is achiral, it serves as a potential precursor for the synthesis of advanced derivatives exhibiting atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating a chiral axis. nih.govyoutube.com This phenomenon is common in biaryl systems where bulky substituents ortho to the aryl-aryl bond prevent free rotation. researchgate.net

The synthesis of axially chiral biaryls is a significant area of research due to their wide application as privileged ligands in asymmetric catalysis and as core structures in pharmaceuticals and materials science. rsc.org Future research could explore the stereoselective synthesis of biaryl compounds derived from this compound. This could be achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) at the C-Br bond.

The steric hindrance provided by the adjacent ethoxy and nitro groups, combined with the fluoro substituent, could be sufficient to create a high rotational barrier in the resulting biaryl product, allowing for the isolation of stable atropisomers. nih.govresearchgate.net The development of catalytic asymmetric methods to control the stereochemistry of this coupling would be a key challenge, potentially involving the use of chiral ligands that can effectively transfer chirality to the biaryl product. nih.govnih.gov

Hypothetical Route to Chiral Derivatives:

Cross-Coupling: A stereoselective Suzuki coupling of this compound with a substituted arylboronic acid using a palladium catalyst and a chiral phosphine (B1218219) ligand.

Atropisomer Separation: The resulting biaryl compound could exist as a mixture of atropisomers, which could potentially be separated by chiral chromatography.

Further Functionalization: The nitro and ethoxy groups could then be further modified to create a diverse library of novel, enantiomerically pure compounds for various applications.

The successful development of such synthetic routes would open up a new dimension of the chemical space accessible from this versatile building block.

Applications in Supramolecular Chemistry and Molecular Recognition (if applicable)